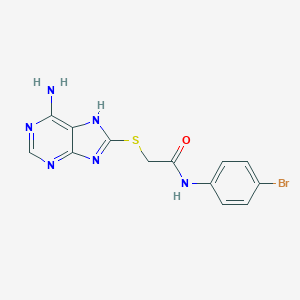
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide, also known as BPTES, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment. BPTES selectively targets glutaminase, an enzyme involved in the metabolism of glutamine, which is essential for cancer cell growth and survival.
Mecanismo De Acción
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide binds to the active site of glutaminase, inhibiting its activity and blocking the metabolism of glutamine. This leads to a decrease in the production of ATP and other essential metabolites, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been shown to have a selective effect on cancer cells, sparing normal cells from its cytotoxic effects. Additionally, 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide is its specificity for glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide can be difficult to work with due to its low solubility in water and other common solvents.
Direcciones Futuras
Future research on 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide could focus on developing more potent and soluble analogs, as well as investigating its potential use in combination with other chemotherapeutic agents. Additionally, further studies could explore the role of glutamine metabolism in other diseases beyond cancer, such as neurodegenerative disorders.
Métodos De Síntesis
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide is synthesized through a multistep process that involves the reaction of 6-amino-7H-purine-8-thiol with 4-bromoacetophenone in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound, 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been extensively studied for its potential use in cancer treatment. Glutamine metabolism is a key process in cancer cells, and targeting glutaminase with 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been shown to inhibit cancer cell growth and induce cell death in a variety of cancer types, including breast, lung, and prostate cancer.
Propiedades
Fórmula molecular |
C13H11BrN6OS |
|---|---|
Peso molecular |
379.24 g/mol |
Nombre IUPAC |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C13H11BrN6OS/c14-7-1-3-8(4-2-7)18-9(21)5-22-13-19-10-11(15)16-6-17-12(10)20-13/h1-4,6H,5H2,(H,18,21)(H3,15,16,17,19,20) |
Clave InChI |
TVZVXLNLKOLYJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(N2)C(=NC=N3)N)Br |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CSC2=NC3=NC=NC(=C3N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine](/img/structure/B297147.png)
![5-(4-chlorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297149.png)
![5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297151.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methylbenzyl)acetamide](/img/structure/B297153.png)
![4-tert-butyl-6-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,3-diol](/img/structure/B297154.png)
![3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B297156.png)
![ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B297157.png)
![N-benzyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B297158.png)
![N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B297160.png)
![N-benzyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B297162.png)

![methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B297167.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B297169.png)
![methyl 5-(2-ethoxyphenyl)-7-methyl-2-{3-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297170.png)